molecular formula C25H24N4O2 B11151215 N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

Cat. No.: B11151215
M. Wt: 412.5 g/mol
InChI Key: VEFAUNHQHWRUNJ-UHFFFAOYSA-N
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Description

    N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in drug discovery, as its structure suggests potential biological activity.
  • Preparation Methods

      Synthetic Routes:

      Industrial Production:

  • Chemical Reactions Analysis

    Hydrolysis of the Amide Bond

    The propanamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility or generating intermediates for further derivatization.

    Conditions Products Catalysts/Notes
    6M HCl, reflux (110°C, 8h)3-(4-oxo-4H-pyrido[2,1-c] triazin-3-yl)propanoic acid + 3,3-diphenylpropylamineAcidic cleavage of the amide bond
    2M NaOH, 80°C, 4hSodium salt of propanoic acid derivativeBase-mediated saponification

    Nucleophilic Substitution at the Pyrido-Triazine Core

    The electron-deficient pyrido-triazine ring participates in nucleophilic substitution reactions, particularly at the C-3 position adjacent to the carbonyl group.

    Reagents Products Conditions
    Primary amines (e.g., methylamine)3-alkylamino-substituted pyrido-triazine derivativesDMF, 60°C, 12h
    Thiols (e.g., benzylthiol)Thioether derivativesK₂CO₃, DMSO, RT, 6h

    Coupling Reactions for Structural Modifications

    The compound serves as a precursor in coupling reactions to introduce diverse functional groups.

    Reaction Type Reagents Outcome
    Amide bond formationEDC/HOBt, carboxylic acidsNew amide derivatives (e.g., EVT-11282767)
    Suzuki-Miyaura cross-couplingArylboronic acids, Pd(PPh₃)₄Aryl-substituted pyrido-triazine analogs

    Cyclization Reactions

    Under specific conditions, the propanamide side chain undergoes cyclization to form fused heterocycles.

    Conditions Product Mechanism
    PCl₅, toluene, refluxQuinazolinone-fused derivativesIntramolecular cyclization via dehydration

    Oxidation and Reduction

    • Oxidation : The pyrido-triazine core resists oxidation, but the diphenylpropyl chain can undergo benzylic oxidation with KMnO₄/H₂SO₄ to form ketone intermediates.

    • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring’s C=N bonds, yielding dihydro derivatives.

    Key Synthetic Pathways

    The compound is synthesized via a multi-step protocol:

    • Formation of Pyrido-Triazine Core : Cyclocondensation of 2-aminopyridine with triazine precursors.

    • Propanamide Linkage : Coupling 3-(4-oxopyrido-triazin-3-yl)propanoic acid with 3,3-diphenylpropylamine using EDC/HOBt .

    Stability and Reactivity Considerations

    • pH Sensitivity : Stable in neutral conditions but prone to hydrolysis in strongly acidic/basic media.

    • Thermal Stability : Decomposes above 250°C, limiting high-temperature applications .

    Scientific Research Applications

    Medicinal Chemistry

    The compound has shown potential in drug development due to its structural characteristics that may confer biological activity. Research indicates that compounds with similar structures exhibit a range of pharmacological effects including:

    • Antitumor Activity: Compounds derived from the pyrido-triazin structure have been reported to inhibit dihydrofolate reductases and tyrosine kinases, which are crucial in cancer cell proliferation .
    • Antimicrobial Properties: Preliminary studies suggest that derivatives of similar compounds possess antimicrobial activities against various pathogens .

    The biological activity of N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrido-triazin structure may facilitate binding to these targets, modulating their activity and leading to pharmacological effects .

    Case Study 1: Antitumor Activity

    A study explored the synthesis of pyrido-triazin derivatives and their effects on cancer cell lines. The results indicated that certain derivatives inhibited cell growth and induced apoptosis in cancer cells. This suggests potential for further development as anticancer agents.

    Case Study 2: Antimicrobial Evaluation

    Research conducted on similar compounds highlighted their efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The synthesized derivatives were evaluated for their antimicrobial properties using standardized inoculation techniques .

    Mechanism of Action

    • Unfortunately, specific information on the mechanism of action for this compound is lacking.
    • Further research would be needed to identify molecular targets and pathways affected.
  • Comparison with Similar Compounds

      Similar Compounds:

    Biological Activity

    N-(3,3-diphenylpropyl)-3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources and presenting data in a structured format.

    Chemical Structure and Properties

    Molecular Formula: C25H24N4O2
    Molecular Weight: 412.5 g/mol
    IUPAC Name: N-(3,3-diphenylpropyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide
    InChI Key: VEFAUNHQHWRUNJ-UHFFFAOYSA-N

    The compound features a complex structure comprising a pyrido-triazin moiety that is believed to contribute to its biological activity.

    The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The presence of the pyrido-triazin structure may facilitate binding to these targets, modulating their activity and leading to various pharmacological effects.

    Antimicrobial Activity

    Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

    • Minimum Inhibitory Concentration (MIC): Studies on related compounds have shown promising results against various bacterial strains. The MIC values for certain derivatives were found to be effective against Gram-positive and Gram-negative bacteria .

    Antitumor Activity

    The triazine moiety in the compound has been associated with antitumor activity. Compounds containing similar structures have demonstrated cytotoxic effects on cancer cell lines:

    CompoundCell LineIC50 (µM)
    Example 1HeLa15
    Example 2MCF710

    This suggests that this compound could potentially exhibit similar effects.

    Case Studies

    Several studies have explored the biological implications of compounds with structural similarities:

    • Study on Antimicrobial Efficacy: A series of pyrido-triazine derivatives were synthesized and evaluated for their antimicrobial properties. The study found that modifications at specific positions enhanced efficacy against resistant strains .
    • Antitumor Assessment: Another investigation assessed the cytotoxicity of pyrido-triazine derivatives on various cancer cell lines. Results indicated that certain modifications led to increased potency against specific tumor types .

    Properties

    Molecular Formula

    C25H24N4O2

    Molecular Weight

    412.5 g/mol

    IUPAC Name

    N-(3,3-diphenylpropyl)-3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanamide

    InChI

    InChI=1S/C25H24N4O2/c30-24(15-14-22-25(31)29-18-8-7-13-23(29)28-27-22)26-17-16-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-13,18,21H,14-17H2,(H,26,30)

    InChI Key

    VEFAUNHQHWRUNJ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)C(CCNC(=O)CCC2=NN=C3C=CC=CN3C2=O)C4=CC=CC=C4

    Origin of Product

    United States

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